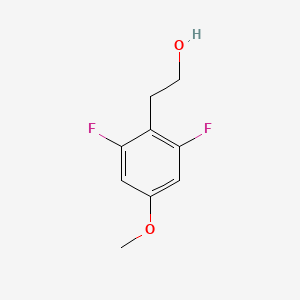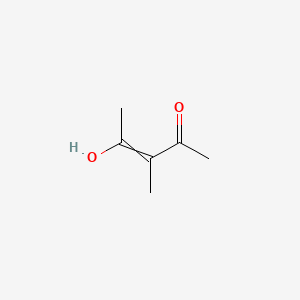
3-Penten-2-one, 4-hydroxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Penten-2-one, 4-hydroxy-3-methyl- is an organic compound with the molecular formula C5H8O2. It is classified as an α,β-unsaturated ketone and is known for its colorless, volatile liquid form with a fruity to pungent odor . This compound is significant in various chemical reactions and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Penten-2-one, 4-hydroxy-3-methyl- can be synthesized through several methods. One common synthetic route involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This reaction typically uses oxalic acid as a catalyst to facilitate the removal of water, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 3-Penten-2-one, 4-hydroxy-3-methyl- often involves large-scale dehydration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Penten-2-one, 4-hydroxy-3-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into more saturated ketones or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include OH radicals and Cl atoms.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Acetone, methyl glyoxal, and peroxyacetyl nitrate (PAN).
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Penten-2-one, 4-hydroxy-3-methyl- has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug synthesis.
Mécanisme D'action
The mechanism of action of 3-Penten-2-one, 4-hydroxy-3-methyl- involves its reactivity with various molecular targets. For instance, in atmospheric chemistry, it reacts with OH radicals, leading to the formation of reactive oxygen species and other oxidation products . These reactions can impact air quality and contribute to the formation of secondary organic aerosols.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Penten-2-one: An isomer with similar reactivity but different structural arrangement.
4-Methyl-3-penten-2-one:
3-Methyl-3-penten-2-one: An unsaturated aliphatic ketone used as an intermediate in organic synthesis.
Uniqueness
3-Penten-2-one, 4-hydroxy-3-methyl- is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
1522-25-4 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
4-hydroxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3 |
Clé InChI |
ZBCJFUZOIPBJEF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12446013.png)



![2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
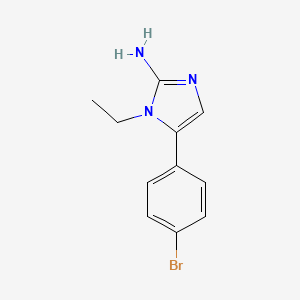
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)

![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
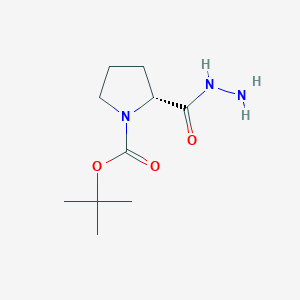
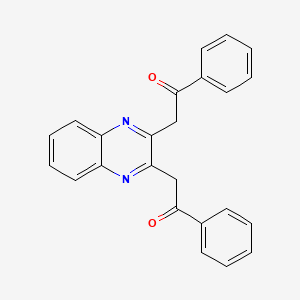
![tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B12446100.png)
![(5E)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446107.png)
